Quinoline

Description

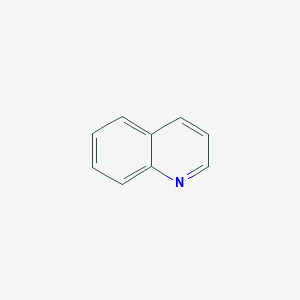

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWDFEZZVXVKRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31177-31-8, 530-64-3 (hydrochloride) | |

| Record name | Quinoline, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31177-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1021798 | |

| Record name | Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Quinoline appears as a colorless liquid with a peculiar odor. Slightly denser than water. Contact may irritate to skin, eyes, and mucous membranes. May be toxic by ingestion. Used to make other chemicals., Liquid, Colorless hygroscopic liquid with characteristic odor; Turns brown after exposure to light; [ICSC] Clear liquid that darkens as ages; [Hawley] Light yellow liquid; [MSDSonline], COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO LIGHT. | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

460 °F at 760 mmHg (NTP, 1992), 237.7 °C @ 760 mm Hg, 239.00 °C. @ 760.00 mm Hg, 238 °C | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

138 °F (NFPA, 2010), 105 °C, 99 °C, (Closed Cup), 101 °C c.c. | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

12.4 [ug/mL] (The mean of the results at pH 7.4), less than 0.1 mg/mL at 72.5 °F (NTP, 1992), Soluble in alcohol, ether, and carbon disulfide, Miscible with oxygenated solvents, More sol in hot than cold water; sol in ethanol, ethyl ether, acetone, carbon disulfide and other common organic solvents., In water, 6,110 mg/l @ 25 °C, 6.11 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.61 (very poor) | |

| Record name | SID85148604 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.095 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0900 @ 25 °C/4 °C, Relative density (water = 1): 1.09 | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.45 (Air= 1), Relative vapor density (air = 1): 4.5 | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

1 mmHg at 139.5 °F ; 5 mmHg at 193.3 °F (NTP, 1992), 0.06 [mmHg], 0.06 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 8 | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6937 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Monomethylquinolines, 2,8-dimethylquinoline, and some homologues of isoquinoline. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS TO BROWN /SRP: TECHNICAL GRADE/, Highly refractive/darkens with age, Colorless liquid | |

CAS No. |

91-22-5 | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinoline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1021798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E66400VT9R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

5 °F (NTP, 1992), -14.78 °C, -15.6 °C, -15 °C | |

| Record name | QUINOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4380 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | QUINOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/121 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Quinoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033731 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | QUINOLINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0071 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

The Genesis of a Scaffold: A Technical Guide to the History and Initial Discovery of Quinoline

Introduction

The quinoline scaffold, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone of modern medicinal chemistry and materials science. Its derivatives are found in a vast array of pharmaceuticals, including antimalarials, antibacterials, and anticancer agents, as well as in dyes, solvents, and polymers. This technical guide provides an in-depth exploration of the seminal discoveries that first brought this crucial chemical entity to light, detailing the historical context, the key scientific figures, and the foundational experimental work that marked the inception of this compound chemistry.

The Dual Discovery: Isolation from Natural and Industrial Sources

The story of this compound's discovery is unique in that it was isolated almost simultaneously from two vastly different sources: the complex mixture of coal tar and the degradation products of a natural alkaloid.

Friedlieb Ferdinand Runge and "Leukol" from Coal Tar (1834)

In the early 19th century, coal tar, a byproduct of coal gas production, was largely a waste product. However, chemists like Friedlieb Ferdinand Runge recognized it as a rich source of new organic compounds. In 1834, through fractional distillation of coal tar, Runge isolated a colorless, oily liquid with a pungent odor, which he named "leukol" (from the Greek leukos, meaning "white," and Latin oleum, meaning "oil").[1] This was the first recorded isolation of this compound.

Experimental Protocol: Isolation of "Leukol" from Coal Tar (Reconstructed from 19th-Century Practices)

-

Fractional Distillation of Coal Tar: A large volume of coal tar was subjected to distillation. The fraction boiling between 230-240°C, which contains this compound and other bases, was collected.

-

Acid Extraction: The collected fraction was treated with dilute sulfuric acid. The basic compounds, including "leukol," would form water-soluble sulfate salts and move into the aqueous layer.

-

Basification and Separation: The acidic aqueous layer was separated and treated with a strong base, such as sodium hydroxide, to regenerate the free bases.

-

Steam Distillation and Final Purification: The liberated basic oil was then subjected to steam distillation. The distillate containing "leukol" was collected and further purified by fractional distillation.

Charles Gerhardt and "this compound" from Quinine (1842)

Independently, in 1842, the French chemist Charles Gerhardt was investigating the chemical constitution of alkaloids.[1] He subjected quinine, a well-known antimalarial compound isolated from the bark of the Cinchona tree, to dry distillation with potassium hydroxide.[1] This degradative process yielded a basic, oily substance that Gerhardt named "this compound," a name derived from "quinine."[2]

Experimental Protocol: Gerhardt's Preparation of this compound from Quinine

-

Reaction Mixture: A mixture of quinine and potassium hydroxide was placed in a retort.

-

Dry Distillation: The retort was heated strongly, causing the quinine to decompose. The volatile products were distilled and collected.

-

Purification: The collected distillate, containing this compound, was then purified, likely by further distillation.

Unification by August Wilhelm von Hofmann

For a time, "leukol" and "this compound" were thought to be different substances.[1] It was the influential German chemist August Wilhelm von Hofmann who, through careful purification and comparative analysis, demonstrated in the 1840s that the two compounds were, in fact, identical.[1] This unification was a crucial step in establishing this compound as a distinct chemical entity with a consistent set of properties.

Early Characterization and Structural Elucidation

With the identity of this compound established, the next challenge was to determine its chemical formula and structure, a significant undertaking given the analytical techniques of the mid-19th century.

Elemental Analysis and Physical Properties

The empirical formula of this compound was determined using the combustion analysis methods pioneered by Justus von Liebig for carbon and hydrogen, and the method developed by Jean-Baptiste Dumas for nitrogen.[3][4] In Liebig's method, a known weight of the organic compound is combusted in a stream of oxygen, and the resulting water and carbon dioxide are absorbed and weighed to determine the percentages of hydrogen and carbon. The Dumas method involves combusting the sample with copper oxide to convert nitrogen into nitrogen gas, which is then collected and its volume measured.[3][5]

Table 1: Early Quantitative Data for this compound

| Property | Reported Value |

| Elemental Composition | |

| Carbon (C) | ~83.7% |

| Hydrogen (H) | ~5.4% |

| Nitrogen (N) | ~10.8% |

| Empirical Formula | C9H7N |

| Physical Properties | |

| Appearance | Colorless to yellowish oily liquid[6] |

| Odor | Penetrating, characteristic odor[7] |

| Boiling Point | 237 °C[8] |

| Melting Point | -15 °C[8] |

| Density | 1.095 g/mL at 20 °C[8] |

Note: The elemental composition values are approximate, based on the theoretical composition of C9H7N, as the precise experimental results from the 19th century are not consistently reported in modern literature.

The Dawn of this compound Synthesis

The structural elucidation of this compound paved the way for chemists to attempt its synthesis from simpler starting materials. The late 19th century saw the development of several named reactions that are still fundamental to this compound chemistry today.

The Skraup Synthesis (1880)

The first successful and general synthesis of this compound was reported by the Czech chemist Zdenko Hans Skraup in 1880.[9][10] The archetypal Skraup reaction involves heating aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[8][10]

Experimental Protocol: The Skraup Synthesis of this compound

-

Reaction Setup: In a large flask equipped with a reflux condenser, a mixture of aniline, glycerol, and a mild oxidizing agent (such as nitrobenzene or arsenic pentoxide) is prepared.[9] Ferrous sulfate is often added to moderate the otherwise violent exothermic reaction.[10]

-

Acid Addition: Concentrated sulfuric acid is added slowly and with cooling.

-

Heating: The mixture is heated, which initiates a vigorous reaction. The reaction is controlled by external cooling if necessary.

-

Workup: After the reaction subsides, the mixture is diluted with water and steam distilled to separate the this compound. The distillate is then made alkaline, and the this compound is extracted with an organic solvent.

-

Purification: The crude this compound is purified by fractional distillation.

Caption: The reaction pathway of the Skraup synthesis of this compound.

The Doebner-von Miller Reaction (1881)

A year after Skraup's discovery, Oscar Doebner and Wilhelm von Miller developed a more versatile synthesis using α,β-unsaturated aldehydes or ketones instead of glycerol.[11][12] This allowed for the synthesis of a wider range of substituted quinolines.[12]

Experimental Protocol: The Doebner-von Miller Reaction

-

Reactants: Aniline is reacted with an α,β-unsaturated carbonyl compound (e.g., crotonaldehyde) in the presence of a strong acid, typically hydrochloric acid or sulfuric acid.[9]

-

Reaction Conditions: The reaction is often carried out in a suitable solvent, and the mixture is heated to drive the reaction to completion.

-

Mechanism: The reaction is thought to proceed via a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization, dehydration, and oxidation to the this compound ring system.[12]

Caption: The generalized mechanism of the Doebner-von Miller reaction.

The Combes this compound Synthesis (1888)

In 1888, Alphonse Combes reported a method for synthesizing 2,4-disubstituted quinolines by reacting anilines with β-diketones in the presence of an acid catalyst.[1][13]

Experimental Protocol: The Combes this compound Synthesis

-

Condensation: An aniline is condensed with a β-diketone (e.g., acetylacetone) to form a β-amino enone intermediate.[2]

-

Cyclization: The intermediate is then treated with a strong acid, such as concentrated sulfuric acid, and heated to induce cyclization and dehydration, yielding the this compound product.[9]

Caption: The reaction pathway of the Combes this compound synthesis.

The Friedländer Synthesis (1882)

Paul Friedländer, in 1882, developed a synthesis that involves the reaction of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde).[14][15] This reaction can be catalyzed by either acid or base.[15]

Experimental Protocol: The Friedländer Synthesis

-

Reaction Mixture: A 2-aminobenzaldehyde or 2-aminoketone is mixed with a carbonyl compound containing an α-methylene group.[16]

-

Catalyst and Conditions: An acid or base catalyst (e.g., sodium hydroxide) is added, and the mixture is heated, often in an alcoholic solvent.[2][15]

-

Mechanism: The reaction proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the this compound ring.[14]

Caption: A generalized mechanism for the Friedländer synthesis of this compound.

The initial discovery and subsequent synthesis of this compound in the 19th century represent a pivotal chapter in the history of organic chemistry. From its serendipitous isolation from coal tar and quinine to the development of elegant and enduring synthetic routes, the early work on this compound laid the groundwork for over a century of research and development. The methodologies established by chemists such as Runge, Gerhardt, Hofmann, Skraup, Doebner, von Miller, Combes, and Friedländer not only provided access to this vital heterocyclic scaffold but also advanced the fundamental principles of chemical synthesis and analysis. The legacy of their work continues to be felt today, as researchers and drug development professionals continue to explore the vast chemical space and therapeutic potential of this compound and its derivatives.

References

- 1. Combes this compound synthesis - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Reactions and Medicinal Uses of this compound | Pharmaguideline [pharmaguideline.com]

- 3. Estimation of Nitrogen by Dumas Method [unacademy.com]

- 4. researchgate.net [researchgate.net]

- 5. brainkart.com [brainkart.com]

- 6. researchgate.net [researchgate.net]

- 7. Fertilizer - Wikipedia [en.wikipedia.org]

- 8. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 9. iipseries.org [iipseries.org]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. Doebner-Miller_reaction [chemeurope.com]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. gerhardt.de [gerhardt.de]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. organicreactions.org [organicreactions.org]

- 16. Friedlaender Synthesis [organic-chemistry.org]

natural sources and isolation of quinoline alkaloids

An In-depth Technical Guide to the Natural Sources and Isolation of Quinoline Alkaloids

Introduction

This compound alkaloids are a class of nitrogen-containing heterocyclic aromatic compounds derived from this compound.[1] These secondary metabolites are found across various biological kingdoms and exhibit a vast array of pharmacological activities, making them a focal point in natural product chemistry and drug development.[2][3] Historically, the most renowned this compound alkaloid, quinine, isolated from the bark of the Cinchona tree in 1820, was the first effective treatment for malaria and played a pivotal role in medicinal history.[4] Another significant member, camptothecin, isolated from Camptotheca acuminata, is a potent anticancer agent due to its inhibition of DNA topoisomerase I.[4][5]

This technical guide provides a comprehensive overview of the natural sources of this compound alkaloids, detailed methodologies for their extraction and isolation, and insights into their mechanisms of action for researchers, scientists, and professionals in drug development.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found in the plant kingdom but have also been isolated from microorganisms and animals.[1]

Plants

The primary plant sources of this compound alkaloids belong to the Rutaceae (rue family) and Rubiaceae (coffee family).[1][2]

-

Rubiaceae Family : The bark of Cinchona species is the most famous source, containing a mixture of this compound alkaloids, including quinine, quinidine, cinchonine, and cinchonidine.[2][6] These alkaloids can constitute 6–10% of the bark's total composition.[5]

-

Rutaceae Family : Many genera within this family produce furothis compound alkaloids like dictamnine and skimmianine, as well as other this compound derivatives.[2][7] Examples include species from the genera Dictamnus, Ruta, and Choisya.[7][8][9]

-

Other Plant Sources : Camptothecin and its derivatives are found in Camptotheca acuminata (Nyssaceae family).[4]

Microorganisms

A number of structurally unique this compound alkaloids have been isolated from various microorganisms over the past few decades.[2]

-

Bacteria : Pseudomonas species are known to produce this compound alkaloids.[2]

-

Fungi : Penicillium species are another microbial source of these compounds.[2] Fungi, both saprophytic and parasitic, may produce quinolines to reduce competition and aid in host establishment.[10][11]

-

Cyanobacteria : A simple this compound alkaloid with a wide range of biological activities has been isolated from the marine cyanobacterium Lyngbya majuscula.[2]

Animals

This compound alkaloids also occur in the animal kingdom, often serving as defensive agents.[1][2]

-

Insects : The Peruvian fire stick insect (Oreophoetes peruana) exudes a fluid containing this compound alkaloids from its thoracic glands when threatened.[2]

-

Centipedes : Jineol, a simple this compound alkaloid with cytotoxic activity, was isolated from the centipede Scolopendra subspinipes mutilans.[4]

Data Presentation: Sources and Yields

The following tables summarize the natural distribution and reported yields of representative this compound alkaloids.

Table 1: Selected this compound Alkaloids and Their Natural Sources

| Alkaloid | Source Organism | Family/Type | Part Used | Citation(s) |

|---|---|---|---|---|

| Quinine, Quinidine | Cinchona ledgeriana, C. officinalis | Rubiaceae | Bark | [2] |

| Cinchonine, Cinchonidine | Cinchona species | Rubiaceae | Bark | [1][6] |

| Camptothecin | Camptotheca acuminata | Nyssaceae | Stem, Bark | [4] |

| Dictamnine | Dictamnus dasycarpus | Rutaceae | Root Bark | [7][12] |

| Skimmianine | Ruta graveolens | Rutaceae | Not specified | [8] |

| γ-Fagarine | Ruta graveolens | Rutaceae | Not specified | [8] |

| Anhydroevoxine, Choisyine | Choisya ternata | Rutaceae | Leaves | [9] |

| Jineol | Scolopendra subspinipes mutilans | Animal (Centipede) | Whole Body |[4] |

Table 2: Quantitative Yields of this compound Alkaloids from Cinchona Bark

| Extraction Method | Plant Species | Alkaloid | Yield (% Dry Weight or mg/g) | Citation(s) |

|---|---|---|---|---|

| General Content | Cinchona species | Total Alkaloids | 6 - 10% | [5] |

| Microwave-Assisted Extraction (MAE) | Cinchona officinalis | Quinine | 3.82 mg/g (0.382%) | [13] |

| Ultrasound-Assisted Extraction (UAE) | Cinchona officinalis | Quinine | 2.04 mg/g (0.204%) | [13] |

| Microwave-Integrated Extraction (MIEL) | Cinchona succirubra | Quinine, Quinidine, etc. | Quantitatively similar to 3-hour Soxhlet | [14] |

| Soxhlet Extraction | Cinchona succirubra | Quinine, Quinidine, etc. | Baseline for comparison |[14][15] |

Experimental Protocols: Isolation and Purification

The isolation of this compound alkaloids from natural sources is a multi-step process that leverages their basicity and solubility characteristics.

General Experimental Workflow

The overall process involves sample preparation, extraction, purification, and finally, crystallization to obtain the pure compound.

Caption: General workflow for the isolation of this compound alkaloids.

Detailed Methodologies

Protocol 1: Acid-Base Extraction from Plant Material [8][16][17]

This protocol is the most common method for selectively extracting basic alkaloids.

-

Preparation of Plant Material : Dry the plant material (e.g., bark, leaves) in an oven at a low temperature (40-50°C) to a constant weight.[8] Grind the dried material into a fine powder to maximize the surface area for extraction.[8][18]

-

Defatting : Extract the powdered material with a non-polar solvent such as petroleum ether or hexane using a Soxhlet apparatus or by maceration. This step removes lipids, waxes, and other non-polar interfering compounds. Discard the non-polar extract.[8][18]

-

Alkaloid Extraction : a. Moisten the defatted powder with an alkaline solution (e.g., 10% ammonium hydroxide or sodium hydroxide) to a pH of 9-10.[8][17] This liberates the free alkaloid bases from their natural salt forms within the plant tissue. b. Extract the alkalized material exhaustively with a suitable organic solvent like chloroform, dichloromethane, or ethyl acetate.[8][17] This can be done via maceration with stirring or using a Soxhlet apparatus. c. Combine the organic extracts and concentrate them under reduced pressure with a rotary evaporator to yield a crude alkaloid extract.

-

Acidic Wash (Liquid-Liquid Extraction) : a. Dissolve the crude extract in the organic solvent and transfer it to a separatory funnel. b. Wash the organic solution with a dilute aqueous acid (e.g., 2-5% sulfuric acid or hydrochloric acid).[8][17] The basic alkaloids will react to form water-soluble salts and partition into the aqueous phase, leaving neutral and acidic impurities in the organic phase. c. Separate and collect the aqueous phase. Repeat this washing step multiple times to ensure complete transfer of alkaloids.

-

Liberation and Final Extraction : a. Combine the acidic aqueous extracts and cool them in an ice bath. b. Make the solution alkaline (pH 9-10) by slowly adding a base (e.g., ammonium hydroxide) to precipitate the free alkaloids.[8] c. Extract the liberated free base alkaloids from the aqueous solution using an immiscible organic solvent (e.g., chloroform, dichloromethane).[8][17] d. Combine the organic extracts, dry them over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain a purified crude alkaloid mixture.

Protocol 2: Purification by Column Chromatography [19]

-

Stationary Phase Preparation : Prepare a slurry of silica gel or alumina in a suitable non-polar solvent (e.g., hexane or chloroform). Pour the slurry into a glass column to create a packed stationary phase.

-

Sample Loading : Dissolve the purified crude alkaloid mixture from Protocol 1 in a minimal amount of the initial mobile phase solvent and load it onto the top of the column.

-

Elution : Begin elution with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol).[19] This gradient elution will separate the alkaloids based on their polarity.

-

Fraction Collection : Collect the eluate in a series of fractions.

-

Analysis : Monitor the separation by Thin-Layer Chromatography (TLC) to identify which fractions contain the desired compounds. Combine the pure fractions containing the same alkaloid and evaporate the solvent. High-Performance Liquid Chromatography (HPLC) can be used for more precise separation and quantification.[19][20]

Protocol 3: Crystallization for Final Purification [21][22]

Crystallization is a powerful technique to obtain high-purity solid compounds.

-

Solvent Selection : Choose a solvent (or solvent system) in which the alkaloid is moderately soluble at high temperatures and poorly soluble at low temperatures.

-

Dissolution : Dissolve the purified alkaloid fraction in the minimum amount of the chosen hot solvent to create a saturated or near-saturated solution.[21]

-

Cooling : Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin as the solubility decreases.[23] Further cooling in an ice bath can maximize the yield of crystals.[23]

-

Inducing Crystallization (if necessary) : If no crystals form, nucleation can be induced by scratching the inside of the flask with a glass rod or by adding a tiny seed crystal of the pure compound.[21]

-

Isolation : Collect the formed crystals by suction filtration, wash them with a small amount of ice-cold solvent, and dry them under a vacuum.[23]

Signaling Pathways and Mechanism of Action

This compound alkaloids exert their biological effects through diverse mechanisms. A prominent example is the anticancer activity of camptothecin, which targets the nuclear enzyme DNA topoisomerase I (Top1).

Top1 relieves torsional stress in DNA during replication and transcription by creating a transient single-strand break. Camptothecin binds to the Top1-DNA covalent complex, stabilizing it and preventing the re-ligation of the DNA strand.[5] When a DNA replication fork collides with this stabilized ternary complex, it leads to a double-strand DNA break, ultimately triggering apoptosis (programmed cell death).[5]

Caption: Mechanism of Topoisomerase I inhibition by Camptothecin.

References

- 1. This compound alkaloids - Wikipedia [en.wikipedia.org]

- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 3. Biologically Active this compound and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biologically active this compound and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. Recent advances in chemistry and therapeutic potential of functionalized this compound motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Identification and characterization of this compound alkaloids from the root bark of Dictamnus dasycarpus and their metabolites in rat plasma, urine and feces by UPLC/Qtrap-MS and UPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Rapid and green analytical method for the determination of this compound alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. atlas.org [atlas.org]

- 17. cabidigitallibrary.org [cabidigitallibrary.org]

- 18. Alkaloid Isolation & Purification - Video | Study.com [study.com]

- 19. researchgate.net [researchgate.net]

- 20. jocpr.com [jocpr.com]

- 21. benchchem.com [benchchem.com]

- 22. iscientific.org [iscientific.org]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide to the Core Principles of Quinoline Functionalization

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, owing to its prevalence in a vast array of biologically active compounds and functional materials. The strategic functionalization of the this compound ring system is paramount for modulating the physicochemical and pharmacological properties of these molecules. This technical guide provides a comprehensive overview of the fundamental principles governing this compound functionalization, with a focus on electrophilic and nucleophilic substitution reactions, as well as modern transition-metal-catalyzed C-H functionalization strategies. Detailed experimental protocols for key transformations, quantitative data for comparative analysis, and visualizations of reaction mechanisms and workflows are presented to serve as a practical resource for researchers in the field.

Introduction: The this compound Core

This compound, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, exhibits a rich and diverse reactivity profile. The electron-withdrawing nature of the nitrogen atom in the pyridine ring renders the heterocyclic ring electron-deficient, while the carbocyclic (benzene) ring remains relatively electron-rich. This electronic dichotomy dictates the regioselectivity of various functionalization reactions. Understanding these inherent electronic properties is crucial for predicting and controlling the outcomes of synthetic transformations.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the this compound ring typically occurs on the more electron-rich carbocyclic ring. The reaction proceeds under vigorous conditions due to the deactivating effect of the protonated nitrogen atom under acidic conditions. Substitution predominantly takes place at the C5 and C8 positions, which is rationalized by the greater stability of the corresponding Wheland intermediates.[1]

Figure 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound.

Nitration

Nitration of this compound with a mixture of fuming nitric acid and fuming sulfuric acid yields a mixture of 5-nitrothis compound and 8-nitrothis compound.[2]

Table 1: Quantitative Data for Electrophilic Nitration of this compound

| Reagents | Temperature (°C) | Products | Yield (%) | Reference |

| Fuming HNO₃, Fuming H₂SO₄ | 0 | 5-Nitrothis compound and 8-Nitrothis compound | Mixture | [2] |

Experimental Protocol: Electrophilic Nitration of this compound [2]

-

To a stirred solution of this compound, add a pre-cooled mixture of fuming nitric acid and fuming sulfuric acid dropwise at 0 °C.

-

After the addition is complete, continue stirring at 0 °C for the specified time.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., NaOH solution).

-

The precipitated product is collected by filtration, washed with water, and dried.

-

The mixture of 5-nitrothis compound and 8-nitrothis compound can be separated by chromatography.

Nucleophilic Substitution and Addition

The electron-deficient pyridine ring of this compound is susceptible to nucleophilic attack, primarily at the C2 and C4 positions.

Figure 2: Regioselectivity of Nucleophilic Substitution on this compound.

Chichibabin Reaction

The Chichibabin reaction involves the amination of this compound at the C2 position using sodium amide in liquid ammonia. The reaction proceeds via a nucleophilic addition-elimination mechanism with the expulsion of a hydride ion.[3][4]

Table 2: Quantitative Data for the Chichibabin Reaction of this compound

| Reagents | Solvent | Temperature (°C) | Product | Yield (%) | Reference |

| NaNH₂ | Liquid NH₃ | -45 to 33 | 2-Aminothis compound | 70-80 | [3] |

| KNH₂/KMnO₄ | Liquid NH₃ | -65 | 2-Aminothis compound | 55-60 | [4] |

Experimental Protocol: Chichibabin Amination of this compound [4]

-

In a flask equipped with a dry ice condenser, add liquid ammonia.

-

Add sodium metal in small pieces to the liquid ammonia with stirring until a persistent blue color is observed.

-

Add a catalytic amount of ferric nitrate to facilitate the formation of sodium amide.

-

To the resulting grey suspension of sodium amide, add a solution of this compound in an appropriate solvent (e.g., toluene).

-

Stir the reaction mixture at the boiling point of liquid ammonia.

-

After the reaction is complete, carefully quench the reaction with ammonium chloride followed by water.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by crystallization or chromatography.

Minisci Reaction

The Minisci reaction is a radical substitution reaction that allows for the introduction of alkyl and acyl groups onto protonated heteroaromatics. For this compound, this reaction typically occurs at the C2 and C4 positions.[5]

Table 3: Quantitative Data for the Minisci Acylation of this compound

| Aldehyde | Oxidant | Additive | Solvent | Temperature (°C) | Products | Yield (%) | Reference |

| 4-Methylbenzaldehyde | K₂S₂O₈ | TBAB | DCE | 110 | 2-Acyl and 2,4-Diacylthis compound | 69 (mixture) | [5] |

Experimental Protocol: Minisci Acylation of this compound [5]

-

In a reaction tube, combine this compound, the aldehyde, tetrabutylammonium bromide (TBAB), and potassium persulfate (K₂S₂O₈).

-

Add 1,2-dichloroethane (DCE) as the solvent.

-

Seal the tube and stir the mixture at 110 °C for 12-24 hours.

-

After completion, cool the reaction mixture and remove the solvent under vacuum.

-

Add a saturated sodium bicarbonate solution and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to obtain the acylated this compound product(s).

Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of quinolines. The use of a directing group, most notably the N-oxide functionality, is often crucial for achieving high regioselectivity.

Figure 3: N-Oxide as a Directing Group in Transition-Metal-Catalyzed C-H Functionalization.

C2-Arylation of this compound N-Oxides

Palladium catalysts are widely employed for the C2-arylation of this compound N-oxides. The N-oxide group acts as a directing group, facilitating the ortho-palladation at the C2 position.

Table 4: Quantitative Data for Palladium-Catalyzed C2-Arylation of this compound N-Oxide

| Aryl Source | Catalyst (mol%) | Oxidant/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzene | Pd(OAc)₂ (10) | Ag₂CO₃ | Benzene | 130 | 16 | 75 | [6] |

Experimental Protocol: Palladium-Catalyzed C2-Arylation of this compound N-Oxide [6]

-

In a reaction tube, combine this compound N-oxide, palladium(II) acetate (Pd(OAc)₂), and silver carbonate (Ag₂CO₃).

-

Add benzene as both the aryl source and solvent.

-

Seal the tube and heat the mixture at 130 °C for 16 hours.

-

After cooling to room temperature, filter the reaction mixture.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 2-arylthis compound N-oxide.

Figure 4: Experimental Workflow for Palladium-Catalyzed C2-Arylation of this compound N-Oxide.

C8-Alkylation of this compound N-Oxides

Rhodium catalysts have proven effective for the C8-alkylation of this compound N-oxides. The N-oxide directs the C-H activation to the sterically accessible C8 position.[7][8]

Table 5: Quantitative Data for Rhodium-Catalyzed C8-Alkylation of this compound N-Oxide

| Alkylating Agent | Catalyst (mol%) | Additive (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Styrene | [CpRhCl₂]₂ (5) | AgBF₄ (100) | Dioxane | 100 | 12 | 85 | [8] |

| N-Phenylmaleimide | [CpRhCl₂]₂ (2.5) | AgSbF₆ (10) | 1,2-DCE | 25 | 12 | 95 | [7] |

Experimental Protocol: Rhodium-Catalyzed C8-Alkylation of this compound N-Oxide with Maleimide [7]

-

In a glovebox, charge a screw-capped vial with [Cp*RhCl₂]₂ and AgSbF₆.

-

Add this compound N-oxide and the maleimide.

-

Add anhydrous 1,2-dichloroethane (1,2-DCE).

-

Seal the vial and stir the reaction mixture at room temperature (25 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the C8-alkylated this compound N-oxide.

Applications in Drug Development: Targeting Kinase Signaling Pathways

Functionalized quinolines are privileged scaffolds in drug discovery, with numerous approved drugs containing this core structure. A significant area of application is in oncology, where this compound derivatives have been developed as potent kinase inhibitors.[9][10] These inhibitors can target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis, such as the PI3K/AKT/mTOR and Ras/Raf/MEK pathways.[11]

Figure 5: Simplified representation of kinase signaling pathways targeted by this compound-based inhibitors in cancer therapy.

The ability to precisely functionalize the this compound scaffold at various positions allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic properties, underscoring the importance of the synthetic methodologies outlined in this guide for the advancement of novel therapeutics.

Conclusion

The functionalization of the this compound ring is a mature yet continually evolving field of chemical synthesis. A thorough understanding of the inherent electronic properties of the this compound nucleus allows for the rational application of classical electrophilic and nucleophilic substitution reactions. Furthermore, the advent of transition-metal-catalyzed C-H functionalization, particularly when guided by coordinating groups such as N-oxides, has opened new avenues for the efficient and regioselective synthesis of complex this compound derivatives. The methodologies and data presented herein provide a foundational guide for chemists to navigate the rich reactivity of the this compound scaffold, enabling the design and synthesis of novel molecules for a wide range of applications, from medicinal chemistry to materials science.

References

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of this compound and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. uop.edu.pk [uop.edu.pk]

- 3. grokipedia.com [grokipedia.com]

- 4. researchgate.net [researchgate.net]

- 5. A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances of this compound-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Substitution Reactions of Quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing electrophilic and nucleophilic substitution reactions of quinoline. This compound, a heterocyclic aromatic compound, is a crucial scaffold in numerous pharmaceuticals and functional materials. Understanding its reactivity is paramount for the rational design and synthesis of novel this compound-based derivatives. This document details reaction mechanisms, regioselectivity, and influencing factors, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate comprehension and application in a research and development setting.

Introduction to the Reactivity of this compound

This compound's structure, featuring a fused benzene and pyridine ring, results in a unique electronic landscape. The pyridine ring, with its electron-withdrawing nitrogen atom, is electron-deficient and therefore susceptible to nucleophilic attack. Conversely, the benzene ring (carbocyclic ring) is comparatively electron-rich and is the site of electrophilic substitution. The lone pair of electrons on the nitrogen atom can also participate in reactions with electrophiles, leading to the formation of quaternary salts.

Electrophilic Substitution Reactions

Electrophilic substitution in this compound predominantly occurs on the electron-rich carbocyclic ring at positions 5 and 8. The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Reactions typically require vigorous conditions due to the overall lower reactivity of the this compound ring system compared to benzene.

Nitration

Nitration of this compound with a mixture of fuming nitric acid and sulfuric acid yields a mixture of 5-nitrothis compound and 8-nitrothis compound. The ratio of these isomers is influenced by reaction conditions such as temperature.

Quantitative Data: Nitration of this compound

| Reaction Conditions | Product Ratio (5-nitro : 8-nitro) | Total Yield (%) | Reference |

| HNO₃ / H₂SO₄, 0 °C | 52.3 : 47.7 | - | [1] |

| HNO₃ / H₂SO₄, 95-100 °C, 1-2 h, 1.5 equiv. HNO₃ | ~ 40-60% : 30-50% | High | [2] |

| N-(5-nitroquinolin-8-yl)benzamide synthesis, household light, Acid Red 94 | - | 82 | [3] |

Experimental Protocol: Nitration of 8-Hydroxythis compound

This protocol describes the regioselective nitration of 8-hydroxythis compound to yield 8-hydroxy-5-nitrothis compound.

Materials:

-

8-Hydroxythis compound

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Ethanol or Acetone for recrystallization

Procedure:

-

In a three-necked flask equipped with a thermometer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 10.0 g (68.9 mmol) of 8-hydroxythis compound in portions, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.

-

Prepare a nitrating mixture of 6.0 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the 8-hydroxythis compound solution over 1 hour, maintaining the reaction temperature below 5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto approximately 500 g of crushed ice with vigorous stirring. A yellow precipitate of 8-hydroxy-5-nitrothis compound will form.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold deionized water until the washings are neutral.

-

Recrystallize the crude product from ethanol or acetone to obtain pure 8-hydroxy-5-nitrothis compound. The typical yield is 75-85%.[4]

Halogenation

Halogenation of this compound also occurs at the 5- and 8-positions. The reaction can be carried out using various halogenating agents, and the regioselectivity can be influenced by the presence of substituents on the this compound ring. For instance, 8-substituted quinolines can be selectively halogenated at the C5-position.[5]

Quantitative Data: Bromination of 8-Substituted Quinolines

| Substrate | Brominating Agent (Equivalents) | Solvent | Product(s) | Yield (%) | Reference |

| 8-Hydroxythis compound | Br₂ (1.5) | CH₃CN | 7-bromo-8-hydroxythis compound & 5,7-dibromo... | 58 & 37 | [6] |

| 8-Methoxythis compound | Br₂ (1.1) | CHCl₃ | 5-bromo-8-methoxythis compound | 92 | [7] |

| 8-Aminothis compound | Br₂ (2.1) | CH₂Cl₂ | 5,7-dibromo-8-aminothis compound | 99 | [7] |

Experimental Protocol: Selective Monobromination of 8-Methoxythis compound

Materials:

-

8-Methoxythis compound

-

Molecular Bromine (Br₂)

-

Chloroform (CHCl₃), distilled

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve 1.0 equivalent of 8-methoxythis compound in distilled chloroform in a round-bottom flask.

-